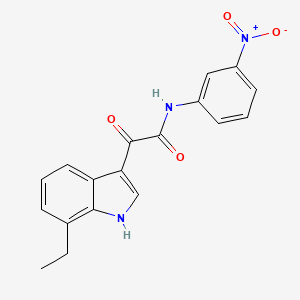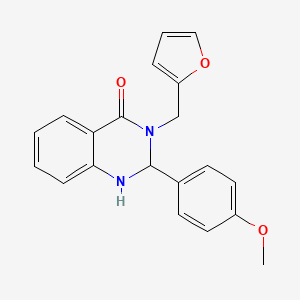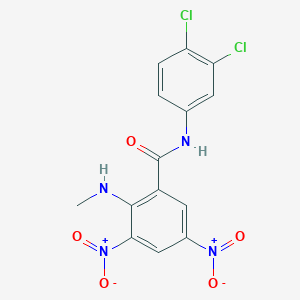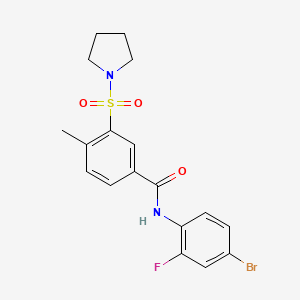![molecular formula C9H13N5O2 B12484259 2,2'-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol](/img/structure/B12484259.png)
2,2'-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 2,2’-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and two ethanol groups attached to the nitrogen atom of the imino group.
Métodos De Preparación
The synthesis of 2,2’-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol typically involves the reaction of pyrazolopyrimidine derivatives with appropriate reagents under specific conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . This reaction yields the pyrazolopyrimidine core, which can then be further functionalized to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2,2’-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
2,2’-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol has been studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways involved in disease processes. For example, derivatives of pyrazolo[3,4-d]pyrimidine have been identified as novel CDK2 inhibitors, which are being explored for their anticancer properties . Additionally, this compound has applications in the development of antimicrobial, antitumor, and anti-inflammatory agents .
Mecanismo De Acción
The mechanism of action of 2,2’-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . The compound’s ability to inhibit other enzymes and pathways may also contribute to its therapeutic effects in various diseases.
Comparación Con Compuestos Similares
2,2’-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol can be compared with other similar compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share a similar core structure but differ in their functional groups and biological activities. For example, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have also been studied as CDK2 inhibitors and have shown significant cytotoxic activities against various cancer cell lines . The unique structural features of 2,2’-(2H-pyrazolo[3,4-d]pyrimidin-4-ylimino)diethanol, such as the presence of ethanol groups, may contribute to its distinct biological properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H13N5O2 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C9H13N5O2/c15-3-1-14(2-4-16)9-7-5-12-13-8(7)10-6-11-9/h5-6,15-16H,1-4H2,(H,10,11,12,13) |
Clave InChI |
FITCJMCYVUGHGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC2=C1C(=NC=N2)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12484182.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-tert-butylbenzoate](/img/structure/B12484196.png)

![3-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)propan-1-one](/img/structure/B12484205.png)
![5-chloro-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B12484219.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12484224.png)
![1-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484227.png)
![1-(biphenyl-4-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B12484232.png)


![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B12484267.png)
![Methyl 5-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484274.png)


